molecular formula C11H13NO3 B14379260 4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene CAS No. 89763-52-0

4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B14379260
CAS No.: 89763-52-0
M. Wt: 207.23 g/mol
InChI Key: TZHMYRJQXVCNOM-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzene, featuring a methoxy group (-OCH3), a methyl group (-CH3), and a nitropropene group (-CH2CH=CHNO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-methoxy-2-methylbenzaldehyde with nitroethane in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization using solvents like hexane or isopropanol .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene is unique due to the presence of both the methoxy and methyl groups along with the nitropropene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89763-52-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-methoxy-2-methyl-1-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C11H13NO3/c1-8-6-11(15-3)5-4-10(8)7-9(2)12(13)14/h4-7H,1-3H3

InChI Key

TZHMYRJQXVCNOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C(C)[N+](=O)[O-]

Origin of Product

United States

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